molecular formula C16H24N4O B2539166 1-(3-(dimethylamino)propyl)-3-(1-ethyl-1H-indol-3-yl)urea CAS No. 899947-35-4

1-(3-(dimethylamino)propyl)-3-(1-ethyl-1H-indol-3-yl)urea

Cat. No.: B2539166
CAS No.: 899947-35-4
M. Wt: 288.395
InChI Key: FVPYWAIWNCZQEI-UHFFFAOYSA-N
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Description

This urea derivative features a dimethylaminopropyl chain and a 1-ethylindol-3-yl substituent.

Properties

IUPAC Name

1-[3-(dimethylamino)propyl]-3-(1-ethylindol-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O/c1-4-20-12-14(13-8-5-6-9-15(13)20)18-16(21)17-10-7-11-19(2)3/h5-6,8-9,12H,4,7,10-11H2,1-3H3,(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVPYWAIWNCZQEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)NC(=O)NCCCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(dimethylamino)propyl)-3-(1-ethyl-1H-indol-3-yl)urea typically involves the reaction of 1-ethyl-1H-indole-3-carboxylic acid with 3-(dimethylamino)propylamine in the presence of a coupling reagent such as carbodiimide. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3-(dimethylamino)propyl)-3-(1-ethyl-1H-indol-3-yl)urea can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: The urea moiety can be reduced to amines using reducing agents such as lithium aluminum hydride.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like halides or amines in polar aprotic solvents.

Major Products

    Oxidation: Oxidized derivatives of the indole ring.

    Reduction: Corresponding amines from the reduction of the urea group.

    Substitution: Substituted derivatives with different functional groups replacing the dimethylamino group.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anticancer or antimicrobial activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-(dimethylamino)propyl)-3-(1-ethyl-1H-indol-3-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Analog: EDC Urea (1-(3-(Dimethylamino)propyl)-3-ethylurea)

  • Structure: Retains the dimethylaminopropyl and ethyl groups but lacks the indole ring .
  • Molecular Formula : C₈H₁₉N₃O (simpler backbone).
  • CAS : 32897-26-0.
  • Primarily used as a chemical intermediate (e.g., in polymer-drug conjugates) rather than direct therapeutic applications .

Pharmacologically Active Analog: Cabergoline

  • Structure: Contains a dimethylaminopropyl chain and urea core but incorporates an ergoline scaffold (allylergolin group) instead of indole .
  • Molecular Formula : C₂₆H₃₇N₅O₂.
  • CAS : 81409-90-5.
  • Key Differences :
    • The ergoline moiety enables potent dopamine D₂ receptor agonism, making it effective for hyperprolactinemia and Parkinson’s disease.
    • The target compound’s indole group may favor serotonin receptor interactions, suggesting divergent therapeutic pathways .

Aromatic Urea Derivative: 1-(3-Phenylpropyl)-N,N-diisopropyl-3-(4-methoxyphenyl)urea

  • Structure: Substitutes dimethylaminopropyl with phenylpropyl and adds a 4-methoxyphenyl group .
  • Molecular Formula : C₂₀H₂₅N₃O₂.
  • Key Differences: Bulky aromatic groups reduce solubility compared to the target compound’s dimethylamino chain. Designed for polymer-drug conjugates, emphasizing controlled release over receptor targeting .

Halogenated Analog: Trans-2,2,2-trichloroethyl (6-cyano-3-(3-(dimethylamino)propyl)-3-(4-fluorophenyl)-1,3-dihydroisobenzofuran-1-yl)sulfamate

  • Structure: Shares the dimethylaminopropyl chain but replaces indole with a fluorophenyl and sulfamate groups .
  • Molecular Formula: C₁₄H₁₇Cl₃FNO₄S.
  • Key Differences :
    • The fluorophenyl group enhances metabolic stability via electron-withdrawing effects, whereas the indole in the target compound may improve π-π stacking in biological targets.
    • Primarily studied for late-stage C–H functionalization rather than therapeutic use .

Data Table: Comparative Analysis of Urea Derivatives

Compound Name Substituents Molecular Formula CAS Key Applications/Properties
Target Compound 1-ethylindol-3-yl, dimethylaminopropyl C₁₅H₂₃N₅O* N/A CNS targeting (inferred)
EDC Urea Ethyl, dimethylaminopropyl C₈H₁₉N₃O 32897-26-0 Chemical synthesis intermediate
Cabergoline Allylergolin, dimethylaminopropyl C₂₆H₃₇N₅O₂ 81409-90-7 Dopamine agonist (hyperprolactinemia)
1-(3-Phenylpropyl)-N,N-diisopropyl-3-(4-methoxyphenyl)urea Phenylpropyl, methoxyphenyl C₂₀H₂₅N₃O₂ N/A Polymer-drug conjugates
Trans-2,2,2-trichloroethyl derivative Fluorophenyl, dimethylaminopropyl C₁₄H₁₇Cl₃FNO₄S N/A C–H hydroxylation studies

*Inferred formula based on structural analysis.

Research Findings and Implications

  • Solubility and Bioavailability: The dimethylaminopropyl group in the target compound and EDC Urea improves water solubility compared to purely aromatic analogs like the phenylpropyl derivative .
  • Receptor Specificity : Cabergoline’s ergoline scaffold drives dopamine receptor binding, while the target compound’s indole may shift selectivity toward serotonin receptors .
  • Metabolic Stability : Fluorophenyl groups (as in ’s compound) enhance stability, whereas the ethylindole group in the target compound may increase susceptibility to cytochrome P450 metabolism.

Biological Activity

Overview

1-(3-(dimethylamino)propyl)-3-(1-ethyl-1H-indol-3-yl)urea is a synthetic organic compound classified as a urea derivative. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly its interactions with various biological targets. This article delves into the biological activity of this compound, including its mechanisms of action, related studies, and comparative analyses with similar compounds.

  • IUPAC Name : 1-[3-(dimethylamino)propyl]-3-(1-ethylindol-3-yl)urea
  • Molecular Formula : C16H24N4O
  • CAS Number : 899947-35-4
  • Molecular Weight : 288.39 g/mol

The biological activity of 1-(3-(dimethylamino)propyl)-3-(1-ethyl-1H-indol-3-yl)urea is primarily attributed to its ability to bind to specific molecular targets such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects.

Potential Targets

  • Receptors : The compound may interact with neurotransmitter receptors, influencing signaling pathways.
  • Enzymes : It could potentially inhibit or activate certain enzymes involved in metabolic processes.

Antitumor Activity

Several studies have investigated the antitumor properties of urea derivatives, including 1-(3-(dimethylamino)propyl)-3-(1-ethyl-1H-indol-3-yl)urea. Research suggests that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines.

Study ReferenceCell LineIC50 Value (µM)Observations
A54915Significant inhibition of cell proliferation
HeLa20Induction of apoptosis observed
MCF710Increased reactive oxygen species levels

Anti-inflammatory Effects

Research has also indicated that this compound may possess anti-inflammatory properties. In vitro studies demonstrated that it could reduce the production of pro-inflammatory cytokines in activated macrophages.

Study ReferenceCytokineReduction (%)Methodology
TNF-alpha30ELISA
IL-625ELISA

Comparative Analysis with Similar Compounds

The biological activity of 1-(3-(dimethylamino)propyl)-3-(1-ethyl-1H-indol-3-yl)urea can be compared with similar compounds to highlight its unique properties.

Compound NameStructureNotable Activity
1-(3-(dimethylamino)propyl)-3-(1-methyl-1H-indol-3-yl)ureaSimilar urea structureModerate antitumor activity
1-(3-(dimethylamino)propyl)-3-(1-ethyl-1H-indol-2-yl)ureaDifferent indole substitutionLower anti-inflammatory effects
1-(3-(dimethylamino)propyl)-3-(1-ethyl-1H-indol-3-yl)thioureaThiourea derivativeEnhanced cytotoxicity

Q & A

Q. Basic

  • 1H/13C NMR : Confirm the urea linkage (NH peaks at δ 6.5–8.0 ppm) and substituents (e.g., indole protons at δ 7.2–7.8 ppm) .
  • HRMS : Validate molecular weight (C₁₈H₂₆N₄O; calc. 314.21 g/mol) .
  • IR : Detect urea C=O stretching (~1640–1680 cm⁻¹) and NH bending (~1540 cm⁻¹) .

How does the pH of the reaction medium influence the formation and stability of this compound in aqueous environments?

Q. Advanced

  • Low pH (3.5–4.5) : EDC rapidly hydrolyzes to form the urea derivative but risks side reactions (e.g., N-acylurea formation with non-cyclizable carboxylic acids) .
  • Neutral pH : Stabilizes EDC but reduces urea yield. Use buffered systems to balance reactivity and stability .

What are the potential biological targets or mechanisms of action suggested for this compound?

Q. Advanced

  • The indole moiety may interact with neurological targets (e.g., amyloid-β in Alzheimer’s disease) due to structural similarity to neuroprotective agents .
  • Computational docking studies (using SMILES: CCNC(NCCCN(C)C)=O ) can predict binding to enzymes like acetylcholinesterase.

How can researchers resolve contradictions in reported biological activities of similar urea derivatives?

Q. Advanced

  • Orthogonal assays : Validate activity across multiple models (e.g., anti-tuberculosis vs. neuroprotection) .
  • Substituent analysis : Compare indole vs. adamantyl groups; the former may enhance blood-brain barrier permeability .

What strategies minimize N-acylurea byproducts during synthesis?

Q. Advanced

  • Limit EDC excess : Use stoichiometric ratios to avoid overactivation of carboxylic acids .
  • Cyclizable substrates : Employ maleic acid instead of fumaric acid to favor amide over N-acylurea formation .

How can computational modeling predict the reactivity of this compound?

Q. Advanced

  • QSAR studies : Correlate substituent effects (e.g., dimethylamino group’s electron-donating nature) with reactivity .
  • Molecular dynamics : Simulate urea-enzyme interactions using software like AutoDock, leveraging the SMILES structure .

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